molecular formula C14H18N4OS B4988933 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone

2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone

Cat. No. B4988933
M. Wt: 290.39 g/mol
InChI Key: MWVMZCVZIHNJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone is a chemical compound that has gained attention due to its potential for use in scientific research. It is a pyridazinone derivative and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone is not fully understood. However, it has been found to interact with certain proteins and enzymes in the body, which may be responsible for its therapeutic effects. It has been reported to inhibit the activity of certain enzymes involved in the progression of cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and improve cognitive function in animal models of Alzheimer's disease. It has also been found to have antipsychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to be effective in inhibiting the activity of certain enzymes, which may be useful for studying their function. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it interacts with proteins and enzymes in the body. Additionally, it may be useful to investigate its potential as a tool for studying the function of certain proteins and enzymes.

Synthesis Methods

The synthesis of 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone involves the reaction of 2-methyl-3-(2-nitrophenyl)-5,6-dihydropyridazin-1(1H)-one with 3-thienylmethanamine and subsequent reduction of the nitro group using palladium on carbon. The final product is obtained by recrystallization from methanol. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of the compound.

Scientific Research Applications

2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone has been studied for its potential use in scientific research. It has been found to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool for studying the function of certain proteins and enzymes.

properties

IUPAC Name

2-methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-16-14(19)8-13(9-15-16)18-5-3-17(4-6-18)10-12-2-7-20-11-12/h2,7-9,11H,3-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVMZCVZIHNJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.